molecular formula C21H18FN3O2 B14987934 5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14987934
M. Wt: 363.4 g/mol
InChI Key: LPFCQBZIMKBRBE-UHFFFAOYSA-N
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Description

5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position, using reagents such as sodium hydride or sodium amide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Bases: Sodium hydride, sodium amide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could result in the removal of specific substituents.

Scientific Research Applications

5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

    Fluorobenzyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

The uniqueness of 5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one lies in its specific combination of the benzimidazole core and the 4-fluorobenzyl substituent. This combination may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H18FN3O2

Molecular Weight

363.4 g/mol

IUPAC Name

5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C21H18FN3O2/c22-16-7-5-14(6-8-16)13-27-20-4-2-1-3-15(20)12-23-17-9-10-18-19(11-17)25-21(26)24-18/h1-11,23H,12-13H2,(H2,24,25,26)

InChI Key

LPFCQBZIMKBRBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=C(C=C4)F

Origin of Product

United States

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